D-erythro-sphinganine-d7

Overview

Description

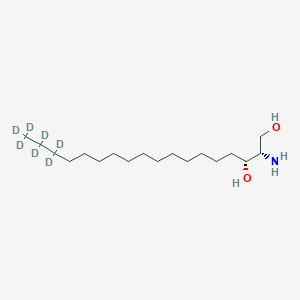

D-erythro-sphinganine-d7 (CAS: 1246304-35-7) is a deuterium-labeled sphingoid base, specifically a saturated 18-carbon dihydroxyamine with seven deuterium atoms incorporated into its structure. It is widely used as an internal standard (IS) in lipidomics for quantifying endogenous sphinganine (d18:0) via liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) . Its deuterium labeling ensures minimal interference with endogenous analytes while enabling precise quantification in biological matrices. Key applications include:

- Tracing sphingolipid biosynthesis and degradation pathways, particularly in plants and mammalian cells .

- Investigating roles in cellular processes such as programmed cell death, pathogen resistance, and lipid signaling .

- Serving as a critical IS in studies involving inflammatory diseases, diabetes, and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphinganine-d7 (d18:0) is synthesized through the deuteration of sphinganine. The process involves the incorporation of deuterium atoms into the sphinganine molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods: Industrial production of sphinganine-d7 (d18:0) typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an internal standard in analytical applications .

Chemical Reactions Analysis

N-Acylation to Dihydroceramide (DHCer-d7)

D-erythro-sphinganine-d7 undergoes ceramide synthase (CerS)-catalyzed N-acylation with fatty acyl-CoA substrates to form dihydroceramide (DHCer-d7). The reaction occurs in the endoplasmic reticulum (ER), and the acyl chain length (C14–C24) depends on CerS isoform specificity .

Key Data :

-

In HEK293T cells, deuterium-labeled DHCer-d7 levels remained stable under Brefeldin A (BFA) treatment, confirming CerS activity is ER-localized and unaffected by Golgi-ER fusion .

-

LC-MS/MS analysis showed no significant differences in DHCer-d7 species (C14–C24 acyl chains) between BFA-treated and untreated cells .

Desaturation to Ceramide (Cer-d7)

DHCer-d7 is converted to ceramide (Cer-d7) via dihydroceramide Δ4-desaturase 1 (DEGS1) , introducing a 4,5-trans-double bond. This reaction is oxygen- and NADPH-dependent .

Research Findings :

-

BFA treatment reduced Cer-d7 levels (C16–C24 acyl chains) within 2 hours due to increased accessibility of downstream enzymes (e.g., sphingomyelin synthase) .

-

DEGS1-deficient cells showed a 50–70% reduction in Cer-d7 synthesis, highlighting its critical role .

Phosphorylation to Sphinganine-1-Phosphate (dS1P-d7)

Sphingosine kinase (SKase) phosphorylates this compound to produce sphinganine-1-phosphate-d7 (dS1P-d7), a signaling molecule degraded by S1P lyase into fatty aldehydes .

Metabolic Impact :

-

In Arabidopsis, dS1P-d7 levels increased >50-fold after 48 hours, indicating phosphorylation is rapid but degradation limits accumulation .

-

Overexpression of S1P lyase (DPL1) reduced dS1P-d7 and conferred resistance to sphinganine-induced cell death .

Conversion to Complex Sphingolipids

This compound is a precursor for sphingomyelins (SM-d7) and glucosylceramides (GlcCer-d7) via Golgi-localized enzymes .

| Lipid Class | Enzymes Involved | BFA Treatment Effect (vs. Untreated) |

|---|---|---|

| SM-d7 | Sphingomyelin synthase | ↑ C18–C20 SM-d7 (4–6 h incubation) |

| GlcCer-d7 | Glucosylceramide synthase | ↑ C14–C20 GlcCer-d7 (8 h incubation) |

Key Observations :

-

BFA enhanced SM-d7 and GlcCer-d7 synthesis for shorter acyl chains (C14–C20), suggesting compartment-specific enzyme accessibility .

-

C22–C24 GlcCer-d7 synthesis was unaffected, implying distinct ER- vs. Golgi-driven pathways .

Hydroxylation to Phytosphinganine-d7

In plants, this compound is hydroxylated to form phytosphinganine-d7 (t18:0-d7) , a precursor for hydroxyceramides. This reaction is catalyzed by sphingobase hydroxylases .

Quantitative Flux (Arabidopsis) :

Degradation via Salvage Pathway

Cer-d7 is hydrolyzed by ceramidases (CDase) to regenerate sphinganine-d7, which re-enters the metabolic pool. This pathway dominates during prolonged incubations .

Critical Data :

Scientific Research Applications

Mass Spectrometry Analysis

D-erythro-sphinganine-d7 serves as an internal standard in mass spectrometry (MS) for the quantification of sphingolipids. Its deuterated nature allows researchers to accurately measure the concentrations of sphinganine and related compounds in biological samples. This application is critical for studies investigating lipid metabolism and signaling pathways in various organisms, including humans and plants .

Cellular Signaling Studies

Research has demonstrated that this compound is involved in cellular signaling pathways, particularly those regulating cell proliferation and apoptosis. It has been shown to negatively regulate cell growth and induce programmed cell death in various cell types . For instance, studies on tobacco cells revealed that treatment with D-erythro-sphinganine led to increased cytosolic calcium levels and activation of NADPH oxidase, which are key components in apoptotic pathways .

Plant Biology Research

In plant studies, this compound has been used to explore the degradation pathways of long-chain base phosphates (LCBs). In experiments with Arabidopsis leaves, researchers applied this compound to quantify LCBs and their phosphorylated derivatives over time. The findings indicated that elevated levels of LCBs can influence cell survival under stress conditions, providing insights into plant responses to environmental challenges .

Therapeutic Applications

This compound is being investigated for its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Its ability to modulate sphingolipid metabolism may offer new avenues for treatment strategies targeting these conditions. Research into its pharmacological effects continues to expand, particularly regarding its role in apoptosis and cellular stress responses .

Lipid Metabolism Studies

The compound has also been utilized to study lipid metabolism in various contexts, including dietary impacts on sphingolipid profiles. For example, studies have shown that deuterated sphingosine can be converted into sphingosine-1-phosphate and ceramides within enterocytes (intestinal cells), highlighting its role in lipid absorption and metabolism . This research is crucial for understanding how dietary components influence lipid homeostasis and related health outcomes.

Table 1: Applications of this compound

Case Study 1: Apoptosis Induction in Tobacco Cells

A study investigated the effects of D-erythro-sphinganine on tobacco cells, revealing that treatment with 25 µM of the compound resulted in significant increases in cytosolic calcium levels, leading to apoptotic-like cell death. This highlights the compound's role as a signaling molecule influencing cell fate decisions under stress conditions .

Case Study 2: Sphingolipid Metabolism in Arabidopsis

In research conducted on Arabidopsis leaves, this compound was applied to quantify various sphingolipids over time. The results showed a rapid conversion of the labeled compound into several key metabolites, indicating its utility in studying metabolic pathways involved in plant responses to environmental stimuli .

Mechanism of Action

Sphinganine-d7 (d18:0) exerts its effects through its role as a precursor to ceramide and sphingosine. These molecules are involved in various cellular processes, including apoptosis, cell growth, and differentiation. Sphinganine-1-phosphate, a phosphorylated form of sphinganine, acts as a signaling molecule in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

D-erythro-sphinganine-d7 belongs to the sphingolipid long-chain base (LCB) family. Below is a comparison with structurally related compounds:

Key Differences:

- Saturation vs. Unsaturation : Sphinganine-d7 (d18:0) lacks the C4 double bond present in sphingosine-d7 (d18:1), affecting membrane fluidity and signaling roles .

- Deuterium Positioning : Sphinganine-d7’s deuteriums are distributed across the sphingoid backbone, while N-palmitoyl[D31]-ceramide’s label is concentrated in the acyl chain, optimizing distinct analytical targets .

Metabolic Pathway Comparisons

This compound is a precursor in sphingolipid biosynthesis. When applied to Arabidopsis leaves, it rapidly converts into:

- LCB phosphates (d18:0P, t18:0P) via phosphorylation.

- Ceramides (e.g., Cer(d18:0/16:0), Cer(t18:0/22:0)) through N-acylation .

In contrast, sphingosine-d7 (d18:1) is primarily metabolized into sphingosine-1-phosphate (S1P), a key signaling molecule in inflammation and immune responses . The saturation of sphinganine-d7 limits its direct involvement in S1P-mediated pathways but enhances its stability in tracing saturated sphingolipid fluxes.

Analytical Performance

Table 1: Analytical Metrics in LC-ESI-MS/MS Studies

| Parameter | This compound | D-erythro-sphingosine-d7 | N-palmitoyl[D31]-Ceramide |

|---|---|---|---|

| Retention Time (min) | 8.2 ± 0.3 | 7.9 ± 0.2 | 12.5 ± 0.5 |

| LOD (nM) | 0.5 | 0.7 | 0.2 |

| LOQ (nM) | 1.5 | 2.0 | 0.5 |

| Ionization Efficiency | High (m/z 304.3 → 286.3) | High (m/z 302.3 → 284.3) | Moderate (m/z 552.6 → 264.1) |

| Matrix Effects | <10% | <15% | <20% |

- Advantages of Sphinganine-d7: Superior stability in ethanol stock solutions (1 mM, -20°C) and minimal ion suppression in biological samples .

- Limitations : Less suited for unsaturated sphingolipid analysis compared to sphingosine-d7 .

Biological Activity

D-erythro-sphinganine-d7, also known as D7-sphinganine, is a deuterium-labeled sphingolipid that has garnered attention for its biological activity, particularly in the context of sphingolipid metabolism and its implications in various cellular processes. This article explores the biological activity of this compound, highlighting its enzymatic pathways, effects on cell signaling, and potential therapeutic applications.

Overview of Sphingolipids

Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling, apoptosis, and inflammation. This compound is a long-chain base (LCB) that serves as a precursor for more complex sphingolipids such as ceramides and sphingomyelins. Its deuterium labeling allows for precise tracking in metabolic studies.

Metabolic Pathways Involving this compound

Recent studies have utilized this compound to elucidate the metabolic pathways involved in sphingolipid biosynthesis and degradation. The compound is rapidly converted into various sphingolipid species through enzymatic reactions:

- Hydroxylation : Conversion to t18:0.

- Phosphorylation : Formation of LCB phosphates (LCB-Ps).

- Ceramide Synthesis : Generation of ceramides with different fatty acid acyl chain lengths.

Key Findings

- A study demonstrated that after administering this compound to Arabidopsis leaves, significant increases in LCB-P levels were observed, indicating that LCB-P degradation is critical for managing high levels of LCBs, which can induce programmed cell death in plants .

- Over 48 hours, labeled ceramides reached a total amount of approximately 0.65 nmol/g fresh weight (FW), while D7-LCB-P species peaked at 7 nmol/g FW .

Biological Activity and Implications

This compound exhibits several biological activities:

- Cell Cycle Regulation : It is implicated in regulating cell cycle checkpoints and apoptosis pathways, influencing cellular responses to stress and damage .

- Neuronal Signaling : The compound affects neuronal signaling pathways, potentially impacting neurodegenerative processes .

- Inflammation : Elevated levels of sphingolipids are associated with inflammatory responses; thus, this compound may modulate these pathways .

Case Study 1: Sphingolipid Metabolism in Plants

In a controlled experiment using Arabidopsis thaliana, researchers administered this compound to investigate its role in sphingolipid metabolism under high LCB conditions. The results indicated that the compound significantly increased the levels of both labeled and non-labeled sphingolipids over time, suggesting its potential role in stress responses and pathogen resistance .

Case Study 2: Role in Apoptosis

Another study focused on the effect of this compound on apoptotic pathways. It was found that treatment with this compound led to increased ceramide levels, which are known to promote apoptosis. This finding underscores the potential therapeutic applications of manipulating sphingolipid metabolism in cancer treatment .

Data Tables

| Parameter | This compound | Control (No Treatment) |

|---|---|---|

| LCB Levels (nmol/g FW) | 200 (1h), 274 (48h) | 50 |

| Ceramide Levels (nmol/g FW) | 0.068 | 0.01 |

| LCB-P Levels (nmol/g FW) | 7 | 0.5 |

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying D-erythro-sphinganine-d7 in biological samples?

this compound is primarily used as a deuterated internal standard for sphinganine quantification via GC-MS or LC-MS (e.g., LC-ESI-MS/MS). Methodological optimization includes calibrating mass spectrometry parameters (e.g., ionization mode, collision energy) to distinguish it from endogenous sphinganine. Sample preparation involves lipid extraction with methanol/chloroform and derivatization (if using GC-MS) to enhance volatility .

Q. How does this compound improve accuracy in sphingolipid metabolism studies?

Its deuterated structure minimizes isotopic interference while matching the physicochemical properties of endogenous sphinganine. By spiking known concentrations into samples, researchers calculate recovery rates and correct for matrix effects or ionization efficiency variations during MS analysis. This normalization reduces batch-to-batch variability .

Q. What quality control steps ensure the integrity of this compound in long-term studies?

- Validate purity (>99%) via COA (Certificate of Analysis) and confirm stability under storage conditions (e.g., -80°C, desiccated).

- Perform periodic MS calibration checks using reference standards.

- Document lot-specific variability in deuterium retention to avoid quantification drift .

Advanced Research Questions

Q. How can experimental design address contradictions in sphinganine-d7 data across studies?

Discrepancies often arise from matrix effects (e.g., plasma vs. tissue homogenates) or inconsistent extraction protocols. To resolve this:

- Standardize sample preparation (e.g., Folch vs. Bligh-Dyer extraction).

- Use PICO frameworks to define Population (sample type), Intervention (extraction method), Comparison (protocol variations), and Outcome (recovery rates) .

- Conduct pilot studies to assess intra-assay variability .

Q. What statistical approaches are optimal for analyzing sphinganine-d7-derived data in complex biological systems?

- Apply error-propagation models to account for variability in internal standard recovery.

- Use multivariate analysis (e.g., PCA) to disentangle sphinganine-d7’s role in sphingolipid flux from confounding factors (e.g., ceramide levels).

- Report uncertainties via error bars (standard deviation) and validate findings with ANOVA or t-tests for significance .

Q. How do researchers validate the specificity of this compound in high-throughput lipidomics?

- Cross-validate with orthogonal methods (e.g., MRM transitions in LC-MS/MS).

- Perform spike-and-recovery experiments in analyte-free matrices.

- Compare retention times and fragmentation patterns against non-deuterated analogs .

Q. What strategies mitigate batch effects when using this compound in multi-center studies?

- Harmonize protocols via SOPs (Standard Operating Procedures) for sample handling and MS calibration.

- Include inter-laboratory QC samples to assess reproducibility.

- Use mixed-effects models to statistically adjust for batch variability .

Q. Methodological & Ethical Considerations

Q. How should researchers document and report this compound usage for reproducibility?

- Specify lot numbers, storage conditions, and dilution factors in supplementary materials.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Use structured abstracts to highlight methodology (e.g., “Internal standard: this compound; LC-MS conditions: C18 column, 0.1% formic acid”) .

Q. What are common pitfalls in interpreting this compound data, and how can they be avoided?

- Deuterium loss : Monitor for in-source fragmentation or prolonged storage.

- Ion suppression : Use matrix-matched calibration curves.

- Cross-talk in multiplex assays : Optimize MRM transitions to avoid isotopic overlap .

Q. How can systematic reviews integrate findings from studies using this compound?

- Apply SPIDER frameworks (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to filter studies by methodology.

- Conduct meta-analyses only on datasets with comparable internal standard protocols.

- Highlight heterogeneity sources (e.g., extraction methods) in GRADE evidence assessments .

Q. Data Presentation & Peer Review

Q. What visualization tools enhance clarity in presenting this compound data?

- Use heatmaps to show sphinganine-d7 recovery rates across experimental conditions.

- Provide raw data tables in appendices, with processed data (normalized to internal standard) in main figures.

- Annotate chromatograms with key ions (e.g., m/z 302.3 for sphinganine-d7) .

Q. How should researchers address peer critiques of this compound methodology?

Properties

IUPAC Name |

(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-GEZFCKIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.